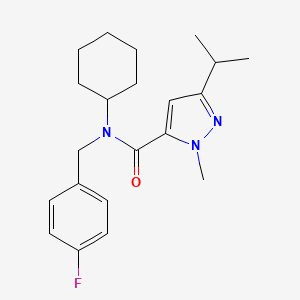
7-(3,4-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-DIMETHOXYPHENYL)-4-(3-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 393.15762283 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores
The compound 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has applications in the development of ESIPT-inspired azole-quinoline based fluorophores, showcasing its potential in photophysical studies. Researchers synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, exploring their photophysical behaviors across various solvent polarities using UV–vis and fluorescence spectroscopy. The studies indicated solvent polarity-dependent emission properties, with observations of dual emissions (normal and ESIPT emission) and large Stokes’ shifts. These fluorophores exhibited thermal stability up to 300°C, suggesting their utility in applications requiring high thermal resistance (Padalkar & Sekar, 2014).
Reactions of Heterocyclic Quinone Methides
Another significant application involves the reactions of heterocyclic quinone methides, highlighting the compound's versatility in organic synthesis. The study demonstrated the synthesis and dimerization reactions of quinone methides, which can further react with various compounds to produce Diels-Alder cycloaddition products. This research underscores the compound's role in synthesizing complex organic molecules, contributing to the field of medicinal chemistry and material science (Chauncey & Grundon, 1990).
Disease-Modifying Antirheumatic Drug Metabolites
Further extending its application scope, the compound has been studied in the context of disease-modifying antirheumatic drugs (DMARDs). Research focused on synthesizing and analyzing the pharmacological properties of its metabolites, revealing insights into its potential anti-inflammatory effects. This indicates the compound's relevance in pharmaceutical research, particularly in developing treatments for conditions such as rheumatoid arthritis (Baba et al., 1998).
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives, including the subject compound, have shown promising anticancer activities. A study on novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives revealed potent cytotoxicity against various tumor cell lines. These derivatives induced cell cycle arrest and apoptosis, highlighting their potential as anticancer agents. The research identified lead compounds for further optimization, emphasizing the compound's significance in oncological drug development (Chen et al., 2013).
Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes
The compound's framework has been utilized in synthesizing tetrasubstituted tetraphenylethenes, exploring their electrochemical properties. This research contributes to the development of materials with potential applications in electronic devices, showcasing the compound's versatility beyond biomedical applications (Schreivogel et al., 2006).
Eigenschaften
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-28-20-7-6-13(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)24-18)14-4-3-5-16(25)8-14/h3-8,11,15,17,25H,9-10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCPCLNEDJZBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
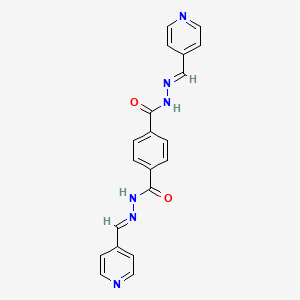
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)
![N-methyl-4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5580324.png)
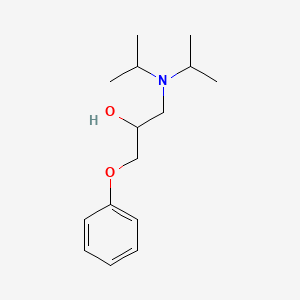
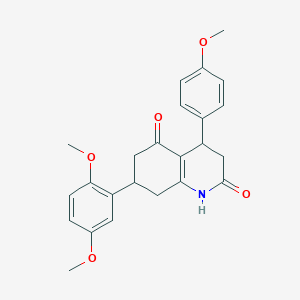
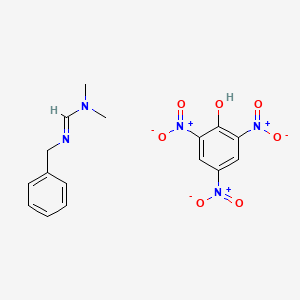
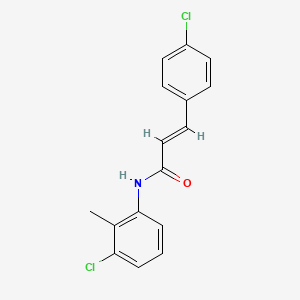
![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
![1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYLTHIOUREA](/img/structure/B5580378.png)
![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![7-(4-phenoxybutanoyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580404.png)
![N,N-diethyl-4-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B5580411.png)
